molecular formula C14H23NO5 B2912008 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid CAS No. 2408972-75-6

2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid

Numéro de catalogue: B2912008
Numéro CAS: 2408972-75-6
Poids moléculaire: 285.34
Clé InChI: NHWUUFTZYPNALV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound features a spiro[3.5]nonane core with heteroatoms: a 5-oxa (oxygen) ring and an 8-aza (nitrogen) ring. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while a carboxylic acid moiety is attached at the 7-position .

Molecular Formula: C₁₄H₂₃NO₅ Molecular Weight: 285.34 g/mol . Key Applications: Primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging the Boc group for amine protection and the carboxylic acid for further functionalization .

Propriétés

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(5-4-6-14)19-8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWUUFTZYPNALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)OCC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H21NO5C_{13}H_{21}NO_5, and it has a molecular weight of approximately 271.31 g/mol. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure includes a spirocyclic system, which contributes to its biological activity. The presence of functional groups such as the acetic acid moiety and the tert-butoxycarbonyl (Boc) group enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid typically involves multiple organic reactions, including:

  • Formation of the spirocyclic framework : Utilizing various reagents and catalysts.
  • Protection and deprotection steps : To enhance selectivity during functionalization.
  • Final coupling reactions : To attach the acetic acid moiety.

Biological Activity

Research indicates that compounds similar to 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid exhibit various biological activities:

Antitumor Activity

Preliminary studies suggest potential antitumor properties, particularly in targeting mutated forms of the RAS protein, a known oncogenic driver in various cancers. For example, derivatives that incorporate similar structural motifs have shown efficacy against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) .

Case Studies and Research Findings

  • Inhibitory Effects on KRAS Mutations : A study identified derivatives similar to 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid as potent inhibitors against KRAS G12C mutations, demonstrating dose-dependent antitumor effects in xenograft models .
  • Structural Optimization Studies : Research has focused on optimizing the chemical structure to enhance binding affinity and metabolic stability in vivo, indicating that modifications can significantly affect biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid, a comparative analysis with other azaspiro compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-{2,7-diazaspiro[3.5]nonan} derivativesSpirocyclic structureEffective against KRAS G12C
8-Azaspiro[4.5]decane derivativesVarying functional groupsPotentially different pharmacological profiles
N-[2-methyl-(1-methyl)-8-oaxa-spiro[4.5]decan] derivativesSimilar spirocyclic frameworkEnhanced solubility and bioactivity

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Applications
2-[8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid C₁₄H₂₃NO₅ 285.34 Boc, spirocyclic, carboxylic acid 5-oxa, 8-aza spiro[3.5]nonane Pharmaceutical intermediates
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8) C₁₃H₂₄N₂O₂ 240.34 Boc, spirocyclic 7-aza spiro[3.5]nonane (no oxa) Organic synthesis building block
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ 423.46 Beta-lactam, thia, acetamido, pyridinylthio Bicyclo[4.2.0]octene, sulfur-containing Antibiotic agent

Key Differences and Implications

Spiro vs. Bicyclic Systems: The target compound’s spiro[3.5]nonane system introduces unique steric constraints compared to bicyclic frameworks like bicyclo[4.2.0]octene in cephalosporins .

Heteroatom Variations :

  • 5-Oxa vs. 5-Thia : The oxygen in the target compound may increase polarity compared to sulfur-containing analogs (e.g., cephalosporins), affecting solubility and metabolic stability .
  • Boc Protection : The Boc group in the target compound and tert-butyl carbamate (CAS 147611-03-8) serves as a transient protecting group, enabling selective amine reactivity .

Functional Group Diversity :

  • The acetic acid group in the target compound allows for conjugation or salt formation, contrasting with the beta-lactam ring in cephalosporins, which is critical for antibiotic activity .

Research Findings

  • Pharmacological Relevance : Cephalosporins (e.g., ) exhibit direct antibiotic activity due to beta-lactam rings, while the target compound’s role is confined to synthesis intermediates .
  • Crystallinity and Stability : Pharmacopeial standards (e.g., 〈695〉) confirm that bicyclic derivatives meet crystallinity requirements, but spiro compounds like the target may require specialized crystallization protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.